molecular formula C8H6N2O3 B1525228 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-92-4

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1525228
CAS No.: 1190315-92-4
M. Wt: 178.14 g/mol
InChI Key: NMZPHXPUUQUBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine or pyrrole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-1-6-4(2-10-7)5(3-9-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZPHXPUUQUBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 6
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.